Ethyl 1-chloroisoquinoline-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
65920-39-0 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 1-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
OCIKYDLBADMNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 1 Chloroisoquinoline 4 Carboxylate
Strategies for Isoquinoline (B145761) Ring System Construction and Functionalization
The formation of the isoquinoline scaffold is a critical step in the synthesis of ethyl 1-chloroisoquinoline-4-carboxylate. Various classical and modern synthetic strategies can be employed to construct this bicyclic heteroaromatic system.
Cyclization Reactions in the Formation of the Isoquinoline Core
Several named reactions are fundamental to the synthesis of the isoquinoline nucleus. These reactions typically involve the cyclization of a substituted β-phenylethylamine or a related precursor.
Bischler-Napieralski Reaction : This reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. pharmaguideline.comwikipedia.orgorganic-chemistry.org It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org For the synthesis of a 4-substituted isoquinoline, the starting β-phenylethylamine would need to be appropriately substituted.
Pomeranz-Fritsch Reaction : This method provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.comorganicreactions.org The reaction is typically promoted by strong acids like sulfuric acid. wikipedia.orgthermofisher.com Modifications to this reaction allow for the synthesis of a variety of substituted isoquinolines. thermofisher.com
The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.
Directed Functionalization at C1 and C4 Positions
Achieving the specific 1-chloro and 4-carboxylate substitution pattern on the isoquinoline ring requires directed functionalization strategies. This can be accomplished either by starting with appropriately functionalized precursors or by functionalizing the isoquinoline core after its formation.
A plausible strategy for the introduction of the ethyl carboxylate group at the C4 position involves a Heck reaction. For instance, a 4-bromoisoquinoline (B23445) can be reacted with ethyl acrylate (B77674) in the presence of a palladium catalyst to yield an α,β-unsaturated ethyl ester at the C4 position. nih.gov Subsequent catalytic hydrogenation can then produce the saturated ethyl ester at this position. nih.gov
The introduction of the chloro group at the C1 position is often achieved through the reaction of an isoquinoline N-oxide with a chlorinating agent, as will be discussed in section 2.2.1.
Precursor Compounds and Starting Materials
The selection of appropriate precursors is crucial for the efficient synthesis of this compound. The following sections detail potential synthetic routes starting from key intermediates.
Synthesis from Isoquinoline N-Oxides and Related Intermediates
A common and effective method for the introduction of a chlorine atom at the C1 position of the isoquinoline ring is through the use of an isoquinoline N-oxide intermediate. The N-oxide can be prepared by the oxidation of the parent isoquinoline.
The general procedure for the synthesis of 1-chloroisoquinoline (B32320) from isoquinoline-N-oxide involves the treatment of the N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃). The reaction is typically carried out by slowly adding phosphoryl chloride to the isoquinoline-N-oxide, often under cooling, followed by heating to reflux. After the reaction is complete, the excess phosphoryl chloride is removed, and the product is isolated and purified. This method is known to produce 1-chloroisoquinoline in good yields.
To obtain the target molecule, this compound, this chlorination step would likely be performed on an isoquinoline N-oxide that already bears the ethyl carboxylate group at the C4 position.
Routes Involving 1,4-Dihydroxyisoquinolines
While the use of 1,4-dihydroxyisoquinolines as direct precursors for this compound is not extensively documented in the scientific literature, it is conceivable that such an intermediate could be employed. A hypothetical route could involve the selective transformation of the hydroxyl groups. For instance, the hydroxyl group at the 1-position could be converted to a chloro group using a suitable chlorinating agent. However, achieving selective chlorination in the presence of another hydroxyl group and an ester function would require careful selection of reagents and reaction conditions. A related compound, 1-chloro-4-hydroxyisoquinoline, is a known substance and could potentially serve as an intermediate, which would then require esterification at the 4-position. researchgate.net
Reaction Conditions and Catalytic Systems
The specific reaction conditions and the use of catalytic systems are critical for the successful synthesis of this compound.
For the construction of the isoquinoline core via the Bischler-Napieralski reaction , dehydrating agents such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) are employed, often at elevated temperatures. organic-chemistry.org The subsequent aromatization of the resulting 3,4-dihydroisoquinoline (B110456) can be achieved using a palladium catalyst. pharmaguideline.com
In the Pomeranz-Fritsch reaction , strong protic acids like concentrated sulfuric acid are traditionally used. thermofisher.com However, Lewis acids such as trifluoroacetic anhydride (B1165640) and lanthanide triflates have also been utilized. wikipedia.org
For the functionalization at the C4 position via a Heck reaction , a palladium catalyst is essential. Typical conditions involve the use of a palladium source, a phosphine (B1218219) ligand, and a base.
The chlorination of an isoquinoline N-oxide at the C1 position is generally carried out with phosphoryl chloride (POCl₃) at reflux temperatures.
Below is a table summarizing the reaction conditions for the key synthetic steps.
| Synthetic Step | Reaction | Key Reagents/Catalysts | Typical Conditions |
| Isoquinoline Core Synthesis | Bischler-Napieralski | POCl₃, P₂O₅, ZnCl₂ | Refluxing acidic conditions |
| Isoquinoline Core Synthesis | Pomeranz-Fritsch | H₂SO₄, Trifluoroacetic anhydride | Acid-promoted, heating |
| C4-Esterification | Heck Reaction | Palladium catalyst, Ethyl acrylate, Base | - |
| C1-Chlorination | From N-oxide | POCl₃ | Reflux |
Halogenation Protocols at C1
The introduction of a chlorine atom at the C1 position of the isoquinoline ring is a critical step in the synthesis of the target molecule. Several halogenation protocols have been developed, primarily involving the activation of the C1 position towards nucleophilic substitution.
One of the most effective methods for the chlorination of the C1 position of isoquinolines is through the reaction of the corresponding isoquinoline-N-oxide with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. The reaction proceeds by the activation of the N-oxide, making the C1 position highly electrophilic and susceptible to attack by a chloride ion. This method is advantageous due to its high regioselectivity for the C1 position.
Another versatile method for the introduction of functionalities into heterocyclic systems is the Vilsmeier-Haack reaction. wikipedia.orgdut.ac.zayoutube.comijsr.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent. wikipedia.orgyoutube.com This electrophilic species can then react with electron-rich aromatic and heteroaromatic compounds. wikipedia.orgyoutube.com While primarily known for formylation, the Vilsmeier-Haack conditions can also effect chlorination, particularly on activated substrates like lactams or hydroxyisoquinolines, to yield chloro-substituted isoquinolines. dut.ac.za
The Sandmeyer reaction presents an alternative route for the introduction of a chlorine atom at the C1 position, provided a suitable precursor, 1-aminoisoquinoline (B73089), is available. wikipedia.orgchemeurope.comnih.govorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) chloride catalyst facilitates the replacement of the diazonium group with a chlorine atom. wikipedia.orgnih.govmasterorganicchemistry.com This method is a cornerstone in aromatic chemistry for the synthesis of aryl halides. wikipedia.orgnih.gov
Table 1: Comparison of Halogenation Protocols for the C1 Position of Isoquinoline
| Method | Reagents | Precursor | Key Features |
| N-Oxide Chlorination | POCl₃ or other chlorinating agents | Isoquinoline-N-oxide | High regioselectivity for C1. |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Activated isoquinoline (e.g., isoquinolinone) | Can effect both formylation and chlorination. |
| Sandmeyer Reaction | NaNO₂, HCl, CuCl | 1-Aminoisoquinoline | Involves diazotization of an amino group. |
Esterification and Carboxylate Group Introduction at C4
The introduction of an ethyl carboxylate group at the C4 position of the isoquinoline ring can be achieved through several synthetic strategies. These methods can involve either the direct introduction of the ester functionality or a two-step process involving the formation of a carboxylic acid followed by esterification.
A common approach to synthesize quinoline-4-carboxylic acids, which are structurally related to the target isoquinoline, involves the reaction of isatins with various ketones or enaminones. researchgate.netnih.govnih.govresearchgate.netdergipark.org.tr These methods, often variations of the Pfitzinger or Doebner reactions, can provide the carboxylic acid functionality at the C4 position. researchgate.netnih.gov Once the 1-chloroisoquinoline-4-carboxylic acid is obtained, standard esterification methods can be employed to form the ethyl ester.
The Fischer esterification is a classic and widely used method for this purpose. commonorganicchemistry.commasterorganicchemistry.com It involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com
For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. organic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol at or below room temperature. organic-chemistry.org
Alternatively, the ethyl carboxylate group can be introduced through reactions involving organometallic intermediates. For instance, a 4-halo-1-chloroisoquinoline could potentially undergo a palladium-catalyzed carbonylation reaction in the presence of ethanol to directly install the ethyl ester group.
Table 2: Common Esterification Methods
| Method | Reagents | Key Features |
| Fischer Esterification | Ethanol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction, requires excess alcohol. masterorganicchemistry.com |
| Steglich Esterification | Ethanol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. organic-chemistry.org |
| From Acid Chlorides | Thionyl chloride (SOCl₂) followed by ethanol | Involves the formation of a more reactive acid chloride intermediate. |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.org.mxconicet.gov.arresearchgate.netnih.gov This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including quinolines and isoquinolines. conicet.gov.arresearchgate.netresearchgate.net
The application of microwave irradiation can be beneficial in several steps of the synthesis of this compound. For instance, the cyclization reactions to form the isoquinoline core, which can be sluggish under conventional heating, can often be significantly expedited with microwave assistance. conicet.gov.ar Similarly, halogenation and esterification reactions can also be enhanced.
Microwave heating can promote the efficiency of the Vilsmeier-Haack reaction and the chlorination of N-oxides by providing rapid and uniform heating, which can minimize the formation of side products. dut.ac.za In the context of esterification, microwave irradiation can accelerate the Fischer esterification, allowing for shorter reaction times and potentially reducing the need for a large excess of the alcohol. conicet.gov.ar The use of microwave technology in a sealed vessel allows for reactions to be carried out at temperatures above the boiling point of the solvent, further increasing the reaction rate. conicet.gov.ar
Table 3: Advantages of Microwave-Assisted Synthesis
| Feature | Description |
| Rate Enhancement | Significant reduction in reaction times from hours to minutes. conicet.gov.ar |
| Increased Yields | Often leads to higher isolated yields of the desired product. conicet.gov.ar |
| Improved Purity | Rapid heating can minimize the formation of byproducts. |
| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient. |
Control of Regioselectivity and Reaction Efficiency
The inherent reactivity of the isoquinoline ring often dictates the position of substitution. The C1 position is particularly susceptible to nucleophilic attack, especially when the nitrogen atom is activated, as in an N-oxide or an isoquinolinium salt. This inherent reactivity is exploited in the chlorination of isoquinoline-N-oxides, which provides a highly regioselective route to 1-chloroisoquinolines. chemicalbook.com
The introduction of the carboxylate group at the C4 position can be directed by the choice of the synthetic precursor. For example, building the isoquinoline ring from a substituted benzene (B151609) derivative that already contains a precursor to the carboxylate group can ensure the desired regiochemistry. Transition-metal-catalyzed C-H activation and annulation reactions are modern techniques that offer high regioselectivity in the synthesis of substituted isoquinolines. mdpi.com
The electronic properties of the substituents on the isoquinoline ring can also influence the regioselectivity of subsequent reactions. An electron-withdrawing group at C4, such as an ester, would further activate the C1 position towards nucleophilic attack, potentially facilitating the chlorination step. Conversely, the presence of a chlorine atom at C1 may influence the reactivity of the C4 position. Careful consideration of these electronic effects is crucial for designing an efficient and regioselective synthesis.
Reactivity and Chemical Transformations of Ethyl 1 Chloroisoquinoline 4 Carboxylate
Nucleophilic Aromatic Substitution at the C1-Chlorine Center
The chlorine atom at the C1 position of the isoquinoline (B145761) ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemical utility.
Reactivity with Diverse Nucleophiles
Ethyl 1-chloroisoquinoline-4-carboxylate readily reacts with a range of nucleophiles, leading to the displacement of the C1-chlorine. These reactions are typically carried out in the presence of a base and a suitable solvent. For instance, treatment with various amines, such as primary and secondary aliphatic or aromatic amines, affords the corresponding 1-aminoisoquinoline (B73089) derivatives. Similarly, reactions with alkoxides and phenoxides yield 1-alkoxy- and 1-aryloxyisoquinolines, respectively. Thiolates can also be employed to introduce sulfur-based functionalities at the C1 position.
The following table summarizes the nucleophilic aromatic substitution reactions of a closely related compound, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, which illustrates the diverse range of nucleophiles that can be employed in such transformations. researchgate.net
Mechanistic Aspects of C1-Substitution
The nucleophilic aromatic substitution at the C1 position of the isoquinoline ring generally proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electrophilic C1 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic system, including the electron-withdrawing nitrogen atom. In the second, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The rate of the reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the isoquinoline ring.
Cross-Coupling Reactions at C1
The C1-chlorine atom of this compound also serves as a handle for various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium catalysts are widely employed to mediate the coupling of the C1 position with a variety of partners.
Suzuki Coupling: In the Suzuki reaction, the C1-chloro group is coupled with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov This reaction is highly versatile for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the C1 position and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting 1-alkynylisoquinolines are valuable intermediates for further synthetic transformations.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C1-chloro group with an alkene. organic-chemistry.orgwikipedia.orgresearchgate.netrsc.org This reaction leads to the formation of a new C-C bond and the introduction of a substituted vinyl group at the C1 position.
The following table provides representative examples of palladium-catalyzed cross-coupling reactions on chloro-N-heterocycles, illustrating the general conditions and scope of these transformations.
Copper-Mediated Coupling Reactions
Copper-catalyzed or mediated reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for the formation of C-N, C-O, and C-S bonds at the C1 position. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com These reactions typically involve the coupling of the 1-chloroisoquinoline (B32320) with amines, alcohols, or thiols, often requiring higher temperatures than their palladium-catalyzed counterparts. The use of ligands can often improve the efficiency and substrate scope of these transformations.
Other Transition Metal-Catalyzed Transformations
While palladium and copper are the most commonly used metals, other transition metals such as nickel, rhodium, and iron have also been shown to catalyze cross-coupling reactions involving aryl chlorides. researchgate.netnih.govresearchgate.netresearchgate.netdigitellinc.comrsc.orgnih.govchemrxiv.orgnih.govmdpi.comnih.govrsc.orgdntb.gov.ua These alternative catalytic systems can offer different reactivity profiles, selectivities, and functional group tolerances, expanding the synthetic toolbox for the modification of the 1-chloroisoquinoline core. For instance, nickel catalysts are known for their ability to activate otherwise unreactive aryl chlorides, while rhodium and iron catalysts can enable novel C-H activation and coupling pathways.
Transformations of the Ethyl Carboxylate Moiety
The ethyl carboxylate group at the 4-position of the isoquinoline ring can undergo a variety of transformations common to carboxylic acid esters. These reactions provide a handle for modifying the molecular structure and introducing new functional groups.
The ethyl ester of 1-chloroisoquinoline-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.orgorganic-chemistry.org Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, typically proceeds to completion and yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. chemguide.co.uk Acid-catalyzed hydrolysis, on the other hand, is a reversible process and requires a large excess of water to drive the reaction towards the products. libretexts.org
The resulting 1-chloroisoquinoline-4-carboxylic acid can subsequently undergo decarboxylation, a reaction that involves the removal of the carboxyl group as carbon dioxide. The ease of decarboxylation of heteroaromatic carboxylic acids can vary depending on the reaction conditions and the stability of the resulting carbanion intermediate. organic-chemistry.org For some heterocyclic carboxylic acids, this transformation can be achieved by heating, sometimes in the presence of a catalyst. researchgate.net For instance, a general method for the protodecarboxylation of various heteroaromatic carboxylic acids utilizes silver carbonate and acetic acid in DMSO. chemicalbook.com Another approach involves heating in a high-boiling solvent like sulfolane, with or without a base such as DBU. wikipedia.org
| Transformation | Reagents and Conditions | Product |
| Ester Hydrolysis | NaOH (aq) or KOH (aq), heat; then H₃O⁺ | 1-chloroisoquinoline-4-carboxylic acid |
| Decarboxylation | Heat, potentially with a catalyst (e.g., Ag₂CO₃, AcOH in DMSO) | 1-chloroisoquinoline |
The ethyl carboxylate can be converted into a variety of other carboxylic acid derivatives, most notably amides. This transformation is typically achieved by reacting the ester with an amine. The direct amidation of esters can be challenging and often requires harsh conditions or the use of catalysts. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent to form the amide bond.
Commonly used coupling agents for the formation of amides from carboxylic acids include carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts (like BOP, PyBOP, HBTU, or HATU). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
| Starting Material | Reagents and Conditions | Product |
| This compound | Amine (R-NH₂), heat or catalyst | 1-chloro-N-(R)-isoquinoline-4-carboxamide |
| 1-chloroisoquinoline-4-carboxylic acid | Amine (R-NH₂), coupling agent (e.g., HATU, HBTU) | 1-chloro-N-(R)-isoquinoline-4-carboxamide |
The ethyl carboxylate group is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent that can reduce esters to primary alcohols. ic.ac.ukmasterorganicchemistry.comwikipedia.orglibretexts.orgleah4sci.com In the case of this compound, this would yield (1-chloroisoquinolin-4-yl)methanol. The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. libretexts.org
A more controlled reduction to the aldehyde, 1-chloroisoquinoline-4-carbaldehyde, can often be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures. wikipedia.orgchemistrysteps.comadichemistry.comorganic-chemistry.orgmasterorganicchemistry.com The bulky nature of DIBAL-H and the low reaction temperature help to prevent over-reduction to the alcohol. masterorganicchemistry.com
| Transformation | Reagent | Product |
| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | (1-chloroisoquinolin-4-yl)methanol |
| Reduction to Aldehyde | Diisobutylaluminum hydride (DIBAL-H), low temperature | 1-chloroisoquinoline-4-carbaldehyde |
Electrophilic Reactions and Derivatization of the Isoquinoline Core
The isoquinoline ring system, while generally less reactive towards electrophilic substitution than benzene (B151609), can still undergo such reactions, particularly when activated by substituents. However, the primary mode of derivatization for this compound often involves reactions at the chloro-substituted position or through modern C-H activation strategies.
The chloro group at the 1-position of the isoquinoline ring is a versatile handle for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 1-chloro-isoquinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 1-position. wikipedia.orgorganic-chemistry.orglibretexts.org
Heck Reaction: The Heck reaction couples the 1-chloroisoquinoline with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond at the 1-position and the introduction of a substituted vinyl group. wikipedia.orgorganic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination: This powerful method enables the formation of a carbon-nitrogen bond by coupling the 1-chloroisoquinoline with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. organic-chemistry.orgwikipedia.orglibretexts.org This provides access to a variety of 1-aminoisoquinoline derivatives.
| Reaction Name | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Ethyl 1-(R)-isoquinoline-4-carboxylate |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Ethyl 1-(vinyl-R)-isoquinoline-4-carboxylate |
| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Phosphine ligand, Base | Ethyl 1-(R¹R²N)-isoquinoline-4-carboxylate |
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic rings, avoiding the need for pre-functionalized starting materials. For isoquinoline systems, C-H activation can be directed to various positions on the ring, depending on the catalyst and directing group. While specific studies on this compound are limited, general principles of C-H activation on quinolines and isoquinolines can be considered.
Palladium-catalyzed direct arylation reactions, for instance, have been successfully applied to introduce aryl groups at specific C-H bonds of the quinoline (B57606) and isoquinoline nucleus. The regioselectivity of these reactions is often controlled by the inherent electronic properties of the heterocyclic ring and the steric environment. The presence of the electron-withdrawing carboxylate group and the chloro substituent on the this compound molecule would be expected to influence the position of C-H activation. Further research in this area would be necessary to fully elucidate the potential for direct C-H functionalization of this specific substrate.
Ethyl 1 Chloroisoquinoline 4 Carboxylate As a Building Block in Complex Molecular Architectures
Synthesis of Polycyclic and Fused Heterocyclic Systems
The structure of ethyl 1-chloroisoquinoline-4-carboxylate is primed for annulation reactions, which are chemical reactions that form a new ring onto a molecule. This capability allows for the construction of intricate polycyclic and fused heterocyclic systems, which are often found in biologically active compounds.
A key strategy involves the transformation of the chloro group at the 1-position into a suitable functional group that can participate in a cyclization reaction. For instance, substitution of the chlorine with hydrazine (B178648) yields a 1-hydrazinylisoquinoline (B93899) intermediate. This intermediate is a pivotal precursor for the synthesis of fused pyrazole (B372694) ring systems. When this hydrazinyl derivative is reacted with various dicarbonyl compounds or their equivalents, it can undergo condensation and subsequent intramolecular cyclization to form pyrazolo[1,5-a]isoquinoline derivatives. nio.res.inacs.org This method provides a direct route to novel tricyclic frameworks that are of significant interest in medicinal chemistry. nio.res.in
The general reaction pathway can be summarized as follows:
Nucleophilic substitution of the C1-chloro group with hydrazine to form ethyl 1-hydrazinylisoquinoline-4-carboxylate.
Condensation of the hydrazinyl intermediate with a 1,3-dicarbonyl compound or a similar synthon.
Intramolecular cyclization and dehydration to afford the fused pyrazolo[1,5-a]isoquinoline system.
This approach highlights the utility of this compound as a foundational element for building more elaborate, multi-ring heterocyclic structures. nio.res.inacs.org
Role in the Construction of Isoquinoline-Based Scaffolds
The isoquinoline (B145761) core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govamerigoscientific.com this compound plays a significant role as a versatile building block for the construction of diverse isoquinoline-based scaffolds.
The presence of two distinct reactive sites—the C1-chloro and the C4-ester groups—allows for sequential and regioselective modifications. The chloro group can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, while the ester group can be hydrolyzed, reduced, or converted into other functional groups. This dual reactivity enables the generation of libraries of diversely functionalized isoquinoline derivatives, which is a key strategy in modern drug discovery. nih.gov
For example, the C1 position can be functionalized with various aryl, alkyl, or amino groups, while the C4 position can be modified to bear amides, alcohols, or other functionalities. This systematic variation of substituents allows for the fine-tuning of the biological activity and pharmacokinetic properties of the resulting molecules. The ability to easily generate a wide array of analogs from a single, readily accessible starting material makes this compound a highly valuable scaffold in the development of new therapeutic agents. nih.govnih.gov
Precursor to Diversely Substituted Isoquinolines
The chloro atom at the 1-position of this compound is highly susceptible to displacement, making the compound an excellent precursor for a wide range of C1-substituted isoquinolines. This reactivity is central to its utility in synthetic chemistry and is exploited in various powerful bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C1 position of the isoquinoline and an aryl or vinyl group from an organoboron compound (typically a boronic acid or ester). This method is widely used to synthesize 1-arylisoquinolines, which are common motifs in biologically active molecules. rsc.orgwikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the C1 position and a terminal alkyne. The resulting 1-alkynylisoquinolines are versatile intermediates that can be further elaborated into more complex structures. organic-chemistry.orgorganic-chemistry.org
Heck Coupling: The Heck reaction couples the C1 position with an alkene, providing a route to 1-alkenylisoquinolines. This reaction is a powerful tool for creating substituted alkenes with high stereoselectivity. ugent.bethieme-connect.debeilstein-journals.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the C1 position and a primary or secondary amine. It is a highly effective method for synthesizing 1-aminoisoquinoline (B73089) derivatives, which are important pharmacophores. wikipedia.orgorganic-synthesis.comnih.gov
The following table summarizes typical conditions for these cross-coupling reactions, demonstrating the versatility of this compound as a substrate.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, PPh₃ | Na₂CO₃ | Toluene/H₂O | Ethyl 1-arylisoquinoline-4-carboxylate |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF/DMF | Ethyl 1-alkynylisoquinoline-4-carboxylate |
| Heck Coupling | Acrylate (B77674) ester | Pd(OAc)₂ | Et₃N | DMF | Ethyl 1-(alkenyl)isoquinoline-4-carboxylate |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene | Ethyl 1-(arylamino)isoquinoline-4-carboxylate |
Strategic Applications in Synthetic Organic Chemistry
The strategic importance of this compound in synthetic organic chemistry lies in its role as a versatile and multifunctional building block. Its pre-functionalized nature allows for efficient and convergent synthetic routes to complex target molecules, avoiding the need for de novo construction of the isoquinoline core in later stages of a synthesis.
One of its key strategic applications is in the synthesis of isoquinoline alkaloids and their analogs. Many of these natural products possess significant biological activities, and the development of efficient synthetic routes is a major focus of chemical research. By using this compound, chemists can introduce key structural motifs early in the synthetic sequence and then elaborate the rest of the molecule around this core.
Furthermore, its utility in palladium-catalyzed cross-coupling reactions makes it an ideal substrate for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The ability to rapidly generate a large number of analogs with diverse substituents at the C1 position is a powerful tool in the search for new drug candidates. nih.gov The ester at the C4 position adds another layer of versatility, allowing for further modifications to explore the structure-activity relationships of the synthesized compounds. This strategic placement of reactive handles makes this compound a cornerstone in the design and synthesis of novel heterocyclic compounds with potential applications in medicine and materials science.
Advanced Spectroscopic and Structural Elucidation of Ethyl 1 Chloroisoquinoline 4 Carboxylate and Its Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) serves as a primary tool for confirming the elemental composition of Ethyl 1-chloroisoquinoline-4-carboxylate. This technique provides a highly accurate mass measurement, which can be used to validate the molecular formula. For the molecule with the formula C₁₂H₁₀ClNO₂, the expected exact mass can be calculated. When subjected to analysis, typically using electrospray ionization (ESI), the compound is expected to form a protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion should correspond closely to the theoretical value, usually within a tolerance of a few parts per million (ppm), thereby confirming the molecular formula and ruling out other potential compositions with the same nominal mass.
| Molecular Formula | Species | Theoretical Exact Mass (Da) | Expected m/z |
|---|---|---|---|
| C₁₂H₁₀ClNO₂ | [M+H]⁺ | 235.0400 | 236.0473 |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of this compound in solution. Through ¹H, ¹³C, and various 2D NMR experiments, the precise connectivity of atoms and the electronic environment of each nucleus can be determined. rsc.orgacs.org
Based on analogous isoquinoline-4-carboxylate structures, the expected chemical shifts for this compound can be predicted. rsc.orgamazonaws.com The ¹H NMR spectrum would feature distinct signals for the aromatic protons on the isoquinoline (B145761) core and the ethyl group of the ester. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic and benzene (B151609) rings. rsc.orgamazonaws.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~9.3 | s | - |
| H-5 | ~8.0 | d | ~8.5 |
| H-8 | ~7.9 | d | ~8.5 |
| H-6, H-7 | ~7.6-7.8 | m | - |
| -OCH₂CH₃ | ~4.5 | q | ~7.1 |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~168.0 |
| C-1 | ~153.0 |
| C-3 | ~150.0 |
| C-4a, C-8a | ~133.0, ~127.0 |
| C-5, C-6, C-7, C-8 | ~123.0-132.0 |
| C-4 | ~123.5 |
| -OCH₂CH₃ | ~62.0 |
| -OCH₂CH₃ | ~14.0 |
Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group and the couplings between adjacent protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the -OCH₂- and -OCH₃ carbons, as well as the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations. Key HMBC correlations would include the signal from the H-3 proton to the C-1, C-4, and C-8a carbons, and from the methylene (B1212753) (-OCH₂-) protons to the carbonyl carbon (C=O) and the C-4 carbon of the isoquinoline ring. These correlations definitively establish the connectivity of the entire molecular framework. As the molecule is achiral, there is no stereochemistry to elucidate.
The choice of solvent for NMR analysis can significantly influence the observed chemical shifts. nih.gov This phenomenon arises from solute-solvent interactions, which can alter the electron density around the nuclei. thieme-connect.de For isoquinoline derivatives, polar aprotic solvents like DMSO-d₆ can interact with the aromatic system and the polar ester group differently than less polar solvents like CDCl₃. unn.edu.ngresearchgate.net These interactions can lead to noticeable changes in the chemical shifts (solvation shifts), particularly for protons on the periphery of the molecule. nih.govunn.edu.ng Comparing spectra recorded in different solvents can therefore provide insights into the solute's interaction with its environment. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound. nih.gov The techniques are complementary; bands that are strong in IR may be weak in Raman, and vice versa. nih.gov
Key vibrational modes expected for this molecule include the C=O stretching of the ethyl ester, C-O stretching, aromatic C=C and C=N stretching of the isoquinoline core, C-H stretching and bending, and the C-Cl stretching vibration. iosrjournals.orgirphouse.com Analysis of these frequencies confirms the presence of the key functional groups. nih.gov
| Vibrational Mode | Expected FT-IR Frequency Range | Expected FT-Raman Frequency Range |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| C=O Stretch (Ester) | 1730-1715 | 1730-1715 |
| Aromatic C=C/C=N Stretch | 1630-1450 | 1630-1450 |
| C-O Stretch (Ester) | 1300-1100 | 1300-1100 |
| C-Cl Stretch | 800-600 | 800-600 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as ethyl 2,4-dichloroquinoline-3-carboxylate, allows for a well-founded description of its likely solid-state characteristics. researchgate.netnih.gov
The molecule is expected to be largely planar due to the aromatic isoquinoline system. The ethyl carboxylate group may be twisted out of the plane of the aromatic rings. The crystal would likely adopt a common space group for organic molecules, such as monoclinic P2₁/c.
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Z (Molecules per unit cell) | 2 or 4 |
| Key Feature 1 | Largely planar isoquinoline ring system |
| Key Feature 2 | Ester group may be rotated relative to the ring plane |
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. eurjchem.comsemanticscholar.org For this compound, several types of weak interactions are expected to dictate the crystal packing. researchgate.net
C-H···O Hydrogen Bonds : These are among the most common interactions in crystals of carbonyl-containing compounds. nih.govrsc.org It is highly probable that aromatic C-H donors or C-H donors from the ethyl group will interact with the carbonyl oxygen atom of a neighboring molecule, often leading to the formation of chains or dimeric motifs. researchgate.netnih.gov
π-π Stacking : The planar aromatic isoquinoline rings can stack on top of each other in an offset or slipped arrangement. nih.govnih.gov These interactions are driven by dispersion forces and are a significant factor in the packing of aromatic heterocycles.
C-H···π Interactions : A C-H bond from one molecule can interact with the electron-rich face of an aromatic ring of an adjacent molecule. semanticscholar.org
Halogen-related Interactions : The chlorine atom could potentially participate in C-H···Cl or Cl···π interactions, further stabilizing the crystal lattice. nih.gov
These combined interactions result in a stable, three-dimensional supramolecular architecture. researchgate.neteurjchem.com
| Interaction Type | Donor | Acceptor | Structural Motif |
|---|---|---|---|
| Weak Hydrogen Bond | C-H (Aromatic/Ethyl) | O=C (Ester) | Chains or dimers |
| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | Offset stacks |
| C-H···π | C-H | Isoquinoline Ring | Cross-linking of stacks/chains |
Conformational Analysis in the Crystalline State
The precise three-dimensional arrangement of atoms in a molecule in its solid form is fundamental to understanding its physical and chemical properties. X-ray crystallography is the definitive method for elucidating this arrangement. While a specific crystal structure for this compound is not publicly available, a comprehensive conformational analysis can be constructed by examining the crystalline structures of closely related quinoline (B57606) and isoquinoline derivatives. These analogous structures provide significant insights into the likely planarity of the isoquinoline core, the orientation of the ethyl carboxylate substituent, and the nature of intermolecular interactions that dictate the crystal packing.
Detailed crystallographic studies of similar compounds, such as ethyl 2,4-dichloroquinoline-3-carboxylate, reveal that the quinoline ring system is nearly planar. nih.govresearchgate.net For instance, in ethyl 2,4-dichloroquinoline-3-carboxylate, the two fused aromatic rings are almost coaxial, with a dihedral angle between their planes of 179.21 (14)°. researchgate.net This high degree of planarity is a common feature of such bicyclic aromatic systems.
The orientation of the ethyl carboxylate group relative to the heterocyclic ring is a key conformational feature. In ethyl 2,4-dichloroquinoline-3-carboxylate, the carboxylate group is significantly twisted out of the plane of the quinoline ring, with a dihedral angle of 87.06 (19)° between the two mean planes. nih.govresearchgate.net This orientation is influenced by steric hindrance and electronic effects of the adjacent substituents. A crucial torsion angle, C12—O2—C11—C3, which defines the conformation of the ester group, was found to be -179.39 (15)°, indicating an antiperiplanar conformation. nih.govresearchgate.net
Intramolecular and intermolecular interactions play a critical role in stabilizing the crystal lattice. In many related structures, weak C—H⋯O hydrogen bonds are observed, which link molecules into chains or other motifs. nih.govresearchgate.netnih.gov For example, in the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate, molecules are linked via very weak C—H⋯O hydrogen bonds, forming chains that propagate along the c-axis direction. nih.govresearchgate.net In some derivatives, π–π stacking interactions between the aromatic rings of adjacent molecules also contribute to the stability of the crystal packing. nih.gov
The conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate has also provided insights into the existence of different conformers, with the geometry in the crystal being close to that predicted as the most stable. researchgate.net This suggests that the conformation observed in the crystalline state for this compound would likely represent a low-energy conformation.
Based on these detailed findings from closely related structures, it can be inferred that this compound in the crystalline state would likely exhibit a nearly planar isoquinoline core. The ethyl carboxylate group at the 4-position would be expected to be rotated out of the plane of the isoquinoline ring, with the specific torsion angles being influenced by the steric and electronic environment. The crystal packing would likely be stabilized by a combination of weak intermolecular interactions, such as C—H⋯O hydrogen bonds and potentially π–π stacking.
The following tables present representative geometric parameters from analogous crystal structures, which can be considered indicative of the expected values for this compound.
Table 1: Selected Dihedral Angles from Analogous Crystal Structures
| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | Quinoline Mean Plane | Carboxylate Group Mean Plane | 87.06 (19) | nih.govresearchgate.net |
| Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate | Ethyl Acetate Group Mean Plane | Quinoline Mean Plane | 5.02 (3) | nih.gov |
| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | Quinoline Ring System | Trimethoxybenzene Ring | 43.38 (5) | nih.gov |
| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | Phenyl Ring of Quinoline | Pyridine (B92270) Ring of Quinoline | 3.47 (7) | nih.gov |
Table 2: Selected Torsion Angles from Analogous Crystal Structures
| Compound Name | Atoms Defining Torsion Angle | Torsion Angle (°) | Reference |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | C12—O2—C11—C3 | -179.39 (15) | nih.govresearchgate.net |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
DFT calculations are instrumental in providing insights into the molecular geometry and electronic properties that govern the chemical behavior of a compound. Methodologies such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with basis sets like 6-31G* or 6-311++G(d,p) are commonly employed for reliable predictions in quinoline (B57606) systems. nih.govnih.govunimelb.edu.au
The optimization of the molecular structure using DFT allows for the precise calculation of bond lengths, bond angles, and dihedral angles, corresponding to the molecule's minimum energy conformation. For the parent 1-chloroisoquinoline (B32320), DFT calculations at the B3LYP/6-31+G(d,p) level have been performed to determine its optimized geometry. researchgate.net The introduction of an ethyl carboxylate group at the C4 position would be expected to induce minor changes in the geometry of the isoquinoline (B145761) core due to steric and electronic effects, such as a slight elongation of the C4-C bond. In related structures like ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the molecule is observed to be essentially planar, a conformation stabilized by intramolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. rsc.orgscirp.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive, while a larger gap indicates higher stability. researchgate.netnih.gov
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
| Quinoline Derivative 6q | DFT | Not Specified | Not Specified | 3.382 | nih.gov |
| Quinoline Derivative 6al | DFT | Not Specified | Not Specified | 3.938 | nih.gov |
| Alq3 (Aluminum tris(8-hydroxyquinoline)) | DFT Simulation | -5.00 | -1.73 | 3.27 | acs.org |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-deficient), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. researchgate.netmdpi.com
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations, particularly Time-Dependent DFT (TD-DFT), are widely used to predict and interpret spectroscopic data, including UV-Vis, IR, and NMR spectra. researchgate.netnih.gov By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) in a UV-Vis spectrum. proquest.com For various quinoline derivatives, TD-DFT calculations have successfully correlated the predicted electronic transitions with experimentally observed spectra, often identifying them as π → π* transitions. researchgate.net
Similarly, DFT calculations can compute vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra to provide a detailed assignment of vibrational modes. scirp.org Theoretical predictions of NMR chemical shifts are also possible and often show good agreement with experimental data, aiding in the structural confirmation of synthesized compounds. researchgate.net For Ethyl 1-chloroisoquinoline-4-carboxylate, such calculations would provide a theoretical basis for its spectroscopic characterization.
Computational Analysis of Reaction Mechanisms and Pathways
Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often impossible to observe experimentally. smu.edu
To understand the kinetics of a reaction involving this compound, computational chemists can map out the potential energy surface for the reaction pathway. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. youtube.com
The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. DFT calculations can accurately predict these energy barriers. For instance, in reactions common for isoquinolines, such as nucleophilic substitution at the C1 position, computational analysis could compare the activation energies for different nucleophiles or explore the regioselectivity of reactions like amidation. acs.orgnih.gov Such analyses would elucidate the factors controlling the reaction's feasibility and outcome.
Reactions are almost always carried out in a solvent, which can significantly influence reactivity, stability, and reaction pathways. mdpi.com Computational models can account for these solvent effects using either implicit or explicit solvent models.
Implicit models, such as the Polarized Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netmdpi.com This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic properties, and the relative energies of stationary points along a reaction pathway. mdpi.com
Explicit solvent models involve including a number of individual solvent molecules around the solute. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical in stabilizing intermediates or transition states. mdpi.com For a reaction involving this compound, DFT studies incorporating a solvent model could predict how the reaction rate and mechanism might change when moving from a nonpolar solvent like chloroform (B151607) to a polar solvent like ethanol (B145695), providing guidance for optimizing experimental reaction conditions. mdpi.comresearchgate.net
Conceptual Density Functional Theory Descriptors for Reactivity Prediction
Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific studies focused on the conceptual density functional theory (DFT) descriptors for this compound. While DFT has been widely applied to understand the reactivity of related isoquinoline and quinoline derivatives, dedicated research detailing the global and local reactivity indices for this specific compound, including data tables of its conceptual DFT descriptors, is not publicly available at this time.
Conceptual DFT is a powerful theoretical framework that utilizes derivatives of the electron density to quantify and predict the chemical reactivity of a molecule. Key descriptors include:
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These values are typically derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Local Reactivity Descriptors: These indices are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The most common local descriptor is the Fukui function, which indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron.
While a detailed analysis with specific data for this compound cannot be provided, studies on structurally similar compounds, such as 1-chloroisoquinoline, have utilized these theoretical tools to predict their chemical behavior and site selectivity. Such analyses for this compound would be valuable for understanding its reaction mechanisms and designing new synthetic pathways. However, without dedicated computational studies, any discussion of its specific reactivity based on these descriptors would be purely speculative.
Therefore, the presentation of detailed research findings and data tables for the conceptual DFT descriptors of this compound is not possible based on the current body of scientific literature.
Future Directions and Open Challenges in Chemical Research
Development of Novel and Sustainable Synthetic Routes
Traditional synthetic methods for isoquinoline (B145761) derivatives, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, often involve multiple steps, harsh conditions, and the use of hazardous reagents like phosphorus oxychloride. rsc.org A significant future challenge is the development of greener, more efficient, and sustainable synthetic pathways to access Ethyl 1-chloroisoquinoline-4-carboxylate.
Modern synthetic strategies are increasingly focused on minimizing environmental impact by employing principles of green chemistry. rsc.orgtandfonline.com Future research could focus on several key areas:
C-H Activation: Transition-metal-catalyzed C-H activation/annulation represents a powerful, atom-economical approach to building the isoquinoline core, potentially reducing the number of synthetic steps and avoiding pre-functionalized starting materials. ijpsjournal.com
Benign Solvents and Catalysts: Investigating the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG) or even water could drastically reduce the environmental footprint of the synthesis. researchgate.net Furthermore, employing recyclable or heterogeneous catalysts, such as magnetically recoverable nanoparticles, can streamline purification and reduce waste. rsc.org
Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or ultrasound could accelerate reaction times and lower energy consumption compared to conventional heating methods. rsc.org
A comparative overview of potential synthetic approaches is presented below.
| Feature | Traditional Route (e.g., Pomeranz-Fritsch) | Potential Sustainable Route (e.g., C-H Annulation) |
| Principle | Multi-step classical named reactions | Direct C-H functionalization and cyclization |
| Reagents | Strong acids (e.g., POCl₃, P₂O₅), hazardous solvents | Recyclable metal catalysts, milder oxidants |
| Solvents | Often toxic and non-biodegradable (e.g., toluene, chloroform) | Benign solvents (e.g., water, PEG) or solvent-free conditions tandfonline.com |
| Energy Input | Prolonged high-temperature heating | Microwave or ultrasound assistance for rapid heating |
| Atom Economy | Moderate to low, generates significant byproducts | High, minimizes waste by forming C-C/C-N bonds directly |
| Overall Efficiency | Lower yields, multiple purification steps | Potentially higher yields in fewer steps |
Exploration of Underutilized Reactivity Profiles
The reactivity of this compound is largely dictated by the chloro and ethyl carboxylate functional groups. The chlorine atom at the C1 position is particularly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. libretexts.orglibretexts.org While reactions with simple nucleophiles are expected, a vast area of its reactivity remains under-explored, particularly in the context of modern cross-coupling chemistry.
Future research should focus on leveraging the C1-Cl bond for various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. nih.govnih.govtaylorandfrancis.com These reactions offer a powerful platform for introducing molecular complexity and diversity.
Key underutilized reaction classes include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 1-aryl or 1-vinylisoquinolines. libretexts.org
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, providing access to 1-aminoisoquinoline (B73089) derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to 1-alkynylisoquinolines.
Heck Coupling: Coupling with alkenes to introduce vinyl groups at the C1 position.
The electron-withdrawing ester at C4 likely modulates the electronic properties of the isoquinoline ring, influencing the efficiency and outcome of these catalytic cycles. Systematic studies are needed to understand these electronic effects and optimize reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Class |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Base-mediated | 1-Amino/Alkoxy/Thio-isoquinolines |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Pd catalyst + Ligand + Base | 1-Aryl/Vinyl-isoquinolines |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd catalyst + Ligand + Base | 1-(Di)alkylamino-isoquinolines |
| Sonogashira Coupling | Terminal Alkynes | Pd/Cu catalyst + Base | 1-Alkynyl-isoquinolines |
| Heck Coupling | Alkenes | Pd catalyst + Base | 1-Alkenyl-isoquinolines |
Application in Advanced Materials Science Research (Non-Biological)
The unique structural and electronic properties of the isoquinoline scaffold make its derivatives promising candidates for advanced, non-biological materials. amerigoscientific.com this compound, with its functional handles for modification, is a prime candidate for incorporation into novel materials.
Future research could explore its use as a fundamental building block in several areas of materials science:
Organic Electronics: Isoquinoline derivatives have been investigated for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comdergipark.org.tr The rigid, planar aromatic structure is conducive to π-π stacking and efficient charge transport. The ester and chloro groups can be used to tune the electronic properties (e.g., HOMO/LUMO levels) or to attach the molecule to a polymer backbone.
Luminescent Materials: By engaging in cross-coupling reactions, the core structure can be extended to create larger conjugated systems with tailored photophysical properties, potentially leading to new fluorescent or phosphorescent materials. acs.org
Metal-Organic Frameworks (MOFs): The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group (after hydrolysis to the carboxylic acid) can act as coordination sites for metal ions. This makes the molecule a potential organic linker for the synthesis of MOFs—crystalline, porous materials with applications in gas storage and heterogeneous catalysis. amerigoscientific.comnih.govresearchgate.net
| Material Class | Role of this compound | Potential Application | Key Structural Features |
| Organic Semiconductors | Monomer or dopant in conductive polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Aromatic core, tunable electronics |
| Luminescent Probes | Core scaffold for fluorophores/phosphors | Chemical sensing, optical materials | Extended π-conjugation via cross-coupling |
| Metal-Organic Frameworks (MOFs) | Organic linker precursor (as the di-acid) | Gas storage, separation, catalysis | N- and O-donor sites for metal coordination |
| Functional Polymers | Pendant group or monomer in polymer chains | High-performance plastics, optical films | Reactive sites (Cl, ester) for polymerization |
Innovations in Catalysis and Reaction Design
Beyond being a product of synthesis, this compound can be a key reactant in the design of innovative catalytic processes. The presence of multiple functional groups allows for complex, sequential, or cascade reactions to build molecular complexity efficiently.
An open challenge is to design novel catalytic transformations that exploit the unique electronic and steric environment of this molecule.
Sequential Cross-Coupling: The C1-Cl bond is significantly more reactive in palladium-catalyzed couplings than C-H bonds on the benzene (B151609) portion of the ring. mdpi.com This reactivity difference could be exploited to perform a selective cross-coupling at C1, followed by a second, different C-H activation/functionalization reaction at another position on the ring.
Directing Group-Assisted C-H Activation: The ester group at C4 could potentially act as a weak coordinating or directing group in transition-metal-catalyzed C-H activation reactions. acs.orgrsc.org This could enable the selective functionalization of the adjacent C5 position, a transformation that is difficult to achieve by classical electrophilic substitution. This remains a significant area for exploration. researchgate.net
Cascade Reactions: A reaction sequence could be designed where an initial catalytic transformation at the C1 position (e.g., a Heck coupling) generates an intermediate that subsequently undergoes an intramolecular cyclization involving the ester at C4, leading to complex polycyclic systems in a single operation.
The development of such innovative reactions would not only provide rapid access to novel chemical structures but also advance the fundamental understanding of catalysis and reaction mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
